Ethyl[(5-amino-3-methyl-1,2-oxazol-4-yl)amino](oxo)acetate
Description
Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate is a heterocyclic compound featuring a 1,2-oxazole core substituted with an amino group at position 5 and a methyl group at position 2. The oxazole ring is further functionalized with an amino(oxo)acetate ethyl ester moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Key functional groups include:
- Oxoacetate ethyl ester: Provides hydrolytic stability and influences solubility.
Heterocycles like 1,2-oxazoles are prevalent in bioactive molecules due to their structural mimicry of natural products and metabolic stability . The amino and oxo groups enable interactions with biological targets, such as enzymes or receptors, while the ethyl ester balances lipophilicity for membrane permeability .
Properties
CAS No. |
41230-57-3 |
|---|---|
Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
ethyl 2-[(5-amino-3-methyl-1,2-oxazol-4-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C8H11N3O4/c1-3-14-8(13)7(12)10-5-4(2)11-15-6(5)9/h3,9H2,1-2H3,(H,10,12) |
InChI Key |
ZAYNQQKBMRUIKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(ON=C1C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 157970 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as condensation or cyclization.
Final Assembly: The final steps involve the assembly of the target compound through reactions like nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of NSC 157970 would require optimization of the synthetic route to ensure high yield and purity. This often involves scaling up the reaction conditions, using more efficient catalysts, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
NSC 157970 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
NSC 157970 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of NSC 157970 involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes or receptors, leading to changes in cellular processes. For example, in cancer research, NSC 157970 may inhibit the growth of cancer cells by interfering with signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Substituents
a) Ethyl (5-(4-nitrophenyl)-1,2-oxazol-4-yl)(oxo)acetate (WOGXUN)
- Structure: Differs by replacing the amino group with a 4-nitrophenyl substituent.
- Properties: Nitro group is electron-withdrawing, reducing nucleophilicity at the oxazole ring compared to the amino group in the target compound. Molecular weight: 149.245 (vs. ~210 for the target compound, estimated). Likely lower solubility in polar solvents due to the nitro group’s hydrophobicity .
b) 2-(Cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9)
- Structure: Shares the 5-amino-3-methyl-1,2-oxazole moiety but incorporates a nitrothiophene and cyclohexylamino group.
Heterocycle-Fused Derivatives
a) 5-Amino-2-(5-amino-3-methyl-1,2-oxazol-4-yl)-3-methyl-2,3-dihydro-1,3,4-oxadiazol-2-ylium bromide (ED)
- Structure : Combines 1,2-oxazole with a 1,3,4-oxadiazole ring, introducing a delocalized positive charge.
- Properties: High water solubility due to charge delocalization and bromide counterion. Planar oxadiazole ring facilitates π-stacking, contrasting with the non-planar oxazole in the target compound. Enhanced ionization efficiency in ESI-MS, useful for analytical applications .
Biological Activity
Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate, with the chemical formula and a molecular weight of approximately 213.191 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the oxazole ring. This article delves into its biological activity, synthesis, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Oxazole Ring : Contributes to its reactivity and biological activity.
- Amino Group : Potential for various coupling reactions.
- Oxoacetate Group : Engages in nucleophilic acyl substitution reactions.
Synthesis
The synthesis of Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate typically involves multi-step organic reactions. A common synthetic route includes the reaction of ethyl oxalyl chloride with 3-methyl-5-amino-1,2-oxazole in the presence of a base such as triethylamine. The reaction conditions are maintained under anhydrous conditions to enhance yield and purity.
The biological activity of Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π–π interactions with active sites of enzymes, leading to either inhibition or activation of their functions. Additionally, it may modulate signaling pathways by binding to receptors.
Cytotoxicity Studies
Research has indicated that compounds with similar structures exhibit varying degrees of cytotoxicity against different cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 25 | |
| Compound B | MCF7 | 30 | |
| Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate | TBD | TBD |
Preliminary studies suggest that Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate may exhibit moderate cytotoxic effects; however, detailed IC50 values are still pending further investigation.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems. Initial investigations could involve:
- Enzyme Inhibition Assays : To determine its effect on specific enzyme activities.
- Binding Studies : To assess its affinity for various receptors.
- Cell Viability Tests : To evaluate cytotoxic effects on different cell lines.
Case Studies and Research Findings
Recent literature has highlighted several case studies involving similar oxazole derivatives that have shown promising biological activities:
- Anti-cancer Activity : Compounds structurally related to Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate have been reported to inhibit tumor growth in various cancer models.
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Certain analogs have been shown to reduce inflammation markers in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
